2-({5-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O2S/c1-14(2)26-19(28)13-30-20-25-12-18(15-6-4-3-5-7-15)27(20)16-8-10-17(11-9-16)29-21(22,23)24/h3-12,14H,13H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUJECJPLHZCMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({5-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following formula:
This structure contains a trifluoromethoxy group, which is known to enhance the lipophilicity and bioactivity of compounds, potentially affecting their interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The imidazole ring is known for its ability to interact with metal ions in enzymes, potentially inhibiting their activity.
- Modulation of Receptor Activity : The compound may influence metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders .
Antifungal Activity
The presence of sulfur in the compound's structure suggests potential antifungal properties. Similar compounds have been documented to disrupt fungal cell wall synthesis, making them effective against pathogenic fungi.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on imidazole derivatives demonstrated that certain modifications could enhance antibacterial activity significantly. The compound's structural components may play a crucial role in this enhancement .
- Mechanistic Insights : In vitro assays revealed that imidazole derivatives could induce cytotoxic effects on cancer cell lines by promoting apoptosis through mitochondrial pathways . This suggests potential applications in oncology.
- Pharmacokinetic Properties : Early pharmacokinetic studies indicate favorable absorption and distribution characteristics for similar compounds, which could be extrapolated to predict the behavior of this compound in biological systems .
Table 1: Comparison of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Imidazole derivatives | Effective against Gram-positive bacteria |
| Antifungal | Sulfur-containing compounds | Disruption of fungal cell walls |
| Cytotoxic | Imidazole analogs | Induction of apoptosis in cancer cells |
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | High |
| Bioavailability | Moderate to High |
| Half-life | Variable (dependent on structure) |
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
Key Observations :
- N-isopropyl vs. N-cyclopropyl (NSC784921): Isopropyl offers greater steric hindrance, which may reduce off-target interactions but limit solubility .
Pharmacological and Physicochemical Properties
Key Findings :
- The target compound’s predicted LogP (3.8) suggests moderate lipophilicity, balancing membrane permeability and solubility.
- Compound 9 exhibits potent COX-2 inhibition (IC₅₀ = 0.12 µM), likely due to the thiazole-acetamide moiety’s hydrogen-bonding capacity . In contrast, the target compound’s -OCF₃ group may redirect activity toward non-COX targets (e.g., kinase inhibition).
Critical Analysis :
Preparation Methods
Preparation of 5-Phenyl-1-[4-(Trifluoromethoxy)phenyl]-1H-Imidazole
The imidazole ring is typically synthesized via the Debus-Radziszewski reaction , which involves cyclocondensation of a diketone, aldehyde, and amine.
Procedure :
-
Reactants :
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4-(Trifluoromethoxy)aniline (1.0 equiv)
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Benzil (1.0 equiv)
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Ammonium acetate (2.0 equiv)
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Glacial acetic acid (solvent)
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-
Conditions :
Mechanism :
The reaction proceeds via formation of an α,β-diketone intermediate, followed by nucleophilic attack by the amine to form the imidazole ring.
Functionalization with a Thiol Group
The 2-position of the imidazole is functionalized with a thiol group using Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) .
Procedure :
-
Reactants :
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5-Phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole (1.0 equiv)
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Lawesson’s reagent (1.2 equiv)
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Toluene (solvent)
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Conditions :
Characterization :
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¹H NMR (CDCl₃): δ 7.78 (d, J = 8.8 Hz, 2H, Ar-H), 7.21 (d, J = 8.0 Hz, 2H, Ar-H), 6.51 (s, 1H, imidazole-H).
Synthesis of the Sulfanylacetamide Side Chain
Preparation of 2-Bromo-N-(Propan-2-yl)Acetamide
The acetamide side chain is synthesized via amide coupling between bromoacetyl bromide and isopropylamine.
Procedure :
-
Reactants :
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Bromoacetyl bromide (1.0 equiv)
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Isopropylamine (1.2 equiv)
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Dichloromethane (solvent)
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Triethylamine (base, 1.5 equiv)
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Conditions :
Characterization :
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¹H NMR (CDCl₃): δ 4.75 (d, J = 12.8 Hz, 1H), 1.68–1.88 (m, 2H).
Thioether Formation
The thiolated imidazole and bromoacetamide are coupled via a nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling .
Procedure (SNAr) :
-
Reactants :
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5-Phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol (1.0 equiv)
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2-Bromo-N-(propan-2-yl)acetamide (1.1 equiv)
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Potassium carbonate (2.0 equiv)
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DMF (solvent)
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Conditions :
Procedure (Ullmann Coupling) :
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Catalyst :
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CuI (10 mol%)
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1,10-Phenanthroline (20 mol%)
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Conditions :
Optimization and Comparative Analysis
Solvent and Catalyst Effects
Temperature and Reaction Time
Scalability and Industrial Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 2-({5-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution. For example, reacting 5-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol with 2-chloro-N-isopropylacetamide in the presence of potassium carbonate (K₂CO₃) as a base. Reflux in ethanol or acetonitrile for 5–8 hours under inert conditions yields the product. Recrystallization from ethanol improves purity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Essential for resolving crystallographic ambiguity, particularly for imidazole ring conformation and sulfanyl-acetamide linkage .
- ¹H/¹³C NMR : Assign peaks for the trifluoromethoxy group (δ ~120–125 ppm for ¹⁹F coupling) and isopropyl protons (δ 1.2–1.4 ppm).
- HPLC-MS : Validates purity (>95%) and molecular ion mass .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Use in vitro assays targeting cyclooxygenase (COX) inhibition or antiproliferative activity. For COX, employ enzyme-linked immunosorbent assays (ELISA) with human recombinant COX-1/2 isoforms. For antiproliferative screens, use MTT assays on cancer cell lines (e.g., HT-29 or MCF-7), comparing IC₅₀ values to reference drugs like celecoxib .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the trifluoromethoxy group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to modulate COX selectivity .
- Sulfanyl Linker Modification : Replace the acetamide sulfur with oxygen or selenium to assess redox stability and binding affinity .
- Data-Driven SAR : Use molecular docking (e.g., AutoDock Vina) to predict interactions with COX-2’s active site, focusing on hydrophobic pockets near Val523 and Ser530 .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Re-evaluate Force Fields : Adjust parameters in docking simulations (e.g., AMBER vs. CHARMM) to better model trifluoromethoxy interactions.
- Validate Experimentally : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics, or use surface plasmon resonance (SPR) for kinetic validation .
- Control for Solubility : Ensure the compound’s DMSO concentration does not exceed 0.1% in assays to avoid false negatives .
Q. What experimental design strategies improve synthetic yield and scalability?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial design to optimize variables (temperature, solvent ratio, catalyst loading). For example, Zeolite (Y-H) increases reaction efficiency in imidazole syntheses .
- Flow Chemistry : Transition batch synthesis to continuous flow to enhance reproducibility and reduce side reactions (e.g., via Omura-Sharma-Swern oxidation protocols) .
Q. How can computational modeling predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to estimate permeability (LogP), cytochrome P450 inhibition, and hERG channel liability.
- Metabolite Identification : Perform in silico metabolism with GLORY or Meteor to predict Phase I/II metabolites (e.g., sulfoxide formation at the sulfanyl group) .
Q. What in vivo models are suitable for validating this compound’s therapeutic potential?
- Methodological Answer :
- Rodent Inflammation Models : Use carrageenan-induced paw edema in rats to test COX-2 selectivity. Compare edema reduction to NSAIDs like indomethacin.
- Xenograft Tumors : Evaluate antitumor efficacy in nude mice implanted with HT-29 colorectal cancer cells, monitoring tumor volume and biomarker expression (e.g., VEGF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
